molecular formula C10H13NO4S B14339676 1-[3-(Methanesulfinyl)propoxy]-4-nitrobenzene CAS No. 105412-24-6

1-[3-(Methanesulfinyl)propoxy]-4-nitrobenzene

Cat. No.: B14339676
CAS No.: 105412-24-6
M. Wt: 243.28 g/mol
InChI Key: GGPZVXSSVPXUQG-UHFFFAOYSA-N
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Description

1-[3-(Methanesulfinyl)propoxy]-4-nitrobenzene is an organic compound characterized by the presence of a nitro group attached to a benzene ring, along with a methanesulfinyl group linked through a propoxy chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Methanesulfinyl)propoxy]-4-nitrobenzene typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong acids or bases, along with specific solvents to facilitate the desired transformations .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for scaling up the synthesis while maintaining safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(Methanesulfinyl)propoxy]-4-nitrobenzene can undergo various chemical reactions, including:

    Oxidation: The methanesulfinyl group can be further oxidized to a sulfone under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[3-(Methanesulfinyl)propoxy]-4-nitrobenzene has found applications in several areas of scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[3-(Methanesulfinyl)propoxy]-4-nitrobenzene exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the methanesulfinyl group may interact with nucleophiles. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

    1-[3-(Methanesulfonyl)propoxy]-4-nitrobenzene: Similar structure but with a sulfone group instead of a sulfoxide.

    1-[3-(Methanesulfinyl)propoxy]-4-aminobenzene: Similar structure but with an amine group instead of a nitro group.

Uniqueness: The presence of both a nitro and a methanesulfinyl group allows for diverse chemical transformations and interactions .

Properties

CAS No.

105412-24-6

Molecular Formula

C10H13NO4S

Molecular Weight

243.28 g/mol

IUPAC Name

1-(3-methylsulfinylpropoxy)-4-nitrobenzene

InChI

InChI=1S/C10H13NO4S/c1-16(14)8-2-7-15-10-5-3-9(4-6-10)11(12)13/h3-6H,2,7-8H2,1H3

InChI Key

GGPZVXSSVPXUQG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)CCCOC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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